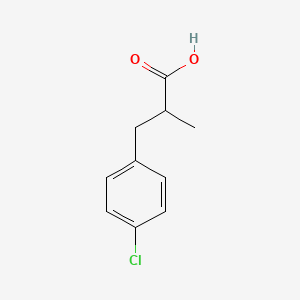

3-(4-Chlorophenyl)-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLJNMPGPGFGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624118 | |

| Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-17-5 | |

| Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 2 Methylpropanoic Acid and Its Structural Analogues

Stereoselective Synthesis Strategies

Achieving enantiomeric purity is often crucial for the biological activity of chiral molecules. Therefore, stereoselective synthesis methods are paramount in the preparation of specific enantiomers of 3-(4-chlorophenyl)-2-methylpropanoic acid.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acid Precursors

Asymmetric hydrogenation represents a powerful tool for the stereoselective synthesis of chiral compounds. This method typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral catalyst. While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in the provided results, the principle is a cornerstone of stereoselective synthesis. nih.govnih.govelsevierpure.com The process would involve a precursor such as 3-(4-chlorophenyl)-2-methylpropenoic acid, which upon hydrogenation with a suitable chiral catalyst, would yield the desired enantiomer of this compound. The efficiency and enantioselectivity of this reaction are highly dependent on the choice of catalyst, which often consists of a transition metal complexed with a chiral ligand. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a widely used method to separate a racemic mixture into its individual enantiomers. wikipedia.orgjackwestin.com This technique is particularly useful when a stereoselective synthesis is not feasible or results in low enantiomeric excess.

One common approach is the formation of diastereomeric salts. wikipedia.orgopenstax.org The racemic carboxylic acid is reacted with a single enantiomer of a chiral amine, known as a resolving agent, to form a pair of diastereomeric salts. jackwestin.comopenstax.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgonyxipca.com Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid. openstax.org A variety of chiral resolving agents are available, including brucine (B1667951) and tartaric acid. wikipedia.org

Another effective method for chiral separation is chiral chromatography. jackwestin.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate, leading to their separation. jackwestin.comchiraltech.com For instance, the chiral separation of mecoprop, a structural analogue, was improved by using a CHIRALPAK® IM column and optimizing the mobile phase. chiraltech.com Similarly, countercurrent chromatography with a chiral selector like hydroxypropyl-β-cyclodextrin has been explored for the separation of isomeric α-(chlorophenyl)propanoic acids. nih.gov

The following table summarizes some common chiral resolving agents and chromatography techniques.

| Technique | Description | Common Agents/Phases |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form separable diastereomeric salts. wikipedia.orgopenstax.org | (+)- and (-)-Tartaric acid, (+)- and (-)-Mandelic acid, Brucine. wikipedia.orgonyxipca.com |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. jackwestin.comchiraltech.com | CHIRALPAK®, CHIRALCEL®, CROWNPAK®. chiraltech.com |

Classical and Novel Synthetic Routes

A variety of synthetic routes, both classical and modern, have been developed to produce this compound and its analogues.

Condensation Reactions in Propanoic Acid Synthesis

Condensation reactions are fundamental in carbon-carbon bond formation. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a notable example. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of propanoic acid synthesis, a suitable aldehyde, such as 4-chlorobenzaldehyde (B46862), can be reacted with a compound containing an active methylene (B1212753) group, like diethyl malonate, in the presence of a weak base catalyst. wikipedia.orgyoutube.com The subsequent product can then be further modified to yield the desired propanoic acid derivative. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concurrent decarboxylation. wikipedia.org

Alkylation of Aromatic Systems for Side Chain Construction

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. sigmaaldrich.comorganic-chemistry.org Friedel-Crafts acylation, specifically, involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride, to form a ketone. sigmaaldrich.comorganic-chemistry.orgmdpi.com For the synthesis of a precursor to this compound, chlorobenzene (B131634) could be acylated with propionyl chloride or propionic anhydride. The resulting propiophenone (B1677668) can then be subjected to further reactions to construct the final acid. A patent describes the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate catalyzed by anhydrous aluminum chloride to produce an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed to the corresponding acid. google.com

The following table outlines key aspects of the Friedel-Crafts acylation.

| Reactants | Catalyst | Product Type |

| Arene and Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

It is important to note that Friedel-Crafts reactions are generally not effective on deactivated aromatic rings. libretexts.org

Multi-step Synthetic Sequences from Readily Available Precursors

Multi-step syntheses allow for the construction of complex molecules from simple, commercially available starting materials. A common precursor for this compound is 4-chlorobenzaldehyde. One potential route involves the reaction of 4-chlorobenzaldehyde with propionaldehyde, followed by hydrogenation and subsequent oxidation to yield the final product. google.com Another approach starts with the reaction of 4-chlorobenzaldehyde with trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) to form a model compound that can be further modified. researchgate.net

A different multi-step pathway involves the arylation of acrylic acid with chlorobenzenediazonium chloride, which produces 2-chloro-3-(4-chlorophenyl)propionic acid. researchgate.net This intermediate can then be dehalogenated and methylated to afford the target molecule. Furthermore, a synthesis of a related compound, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has been achieved through two different multi-step routes starting from fenofibric acid or reduced fenofibrate (B1672516). nih.govnih.gov These examples highlight the versatility of using readily available precursors to build the desired molecular framework through a sequence of well-established chemical transformations. researchgate.net

Derivatization from Amino Acid Scaffolds

The use of amino acids as foundational scaffolds provides a powerful and stereocontrolled route to complex propanoic acid derivatives. nih.govresearchgate.net Amino acids offer inherent chirality and functional groups that can be strategically modified. Unnatural amino acids, in particular, serve as versatile building blocks for creating novel compounds. nih.govresearchgate.net

The synthesis of N-protected derivatives of related compounds, such as 3-amino-3-(4-cyanophenyl)propanoic acid, highlights a common strategy where the amino acid core is first established and then protected for further modification. researchgate.net For instance, racemic β-amino esters can be resolved and then protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to yield enantiomerically pure building blocks. researchgate.net

A key intermediate, (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid, is a direct example of an amino acid-derived scaffold used in peptide synthesis. sigmaaldrich.com This compound incorporates the core structure of interest and is protected at the amino group, making it ready for coupling reactions. sigmaaldrich.com The synthesis of such compounds often starts from precursors like 4-chlorobenzaldehyde, which is reacted to form an amino acid structure that is subsequently protected. This approach leverages the synthetic versatility of the amino acid scaffold to introduce specific substituents required for the final molecule. researchgate.net

Research into related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, further illustrates this principle. nih.govresearchgate.netnih.gov In these syntheses, a core amino acid structure (β-alanine) is modified by attaching a substituted phenyl ring, demonstrating how the amino acid framework can be derivatized to produce a wide range of functionalized propanoic acids. nih.govresearchgate.netnih.gov

Utilization of Protected Intermediates in Complex Synthesis

The synthesis of complex molecules like the derivatives of this compound often requires a multi-step approach where reactive functional groups are temporarily masked or "protected." This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The use of protecting groups is critical for achieving high yields and purity in the final product.

A prime example is the use of Boc (tert-butyloxycarbonyl) protected intermediates. The compound (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid is a stable, protected intermediate where the amino group is masked by the Boc group. sigmaaldrich.com This protection is crucial for its use in peptide synthesis, allowing the carboxylic acid group to react while the amine remains unreactive. sigmaaldrich.com Similarly, Fmoc (9-fluorenylmethyloxycarbonyl) is another common protecting group used for the amino function in the synthesis of related amino acid derivatives. researchgate.net

In the synthesis of derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the hydroxyl group can be transformed into an acetate (B1210297) or a trichloroacetimidate. rsc.org This derivatization acts as a form of protection or activation for further reactions. The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. For derivatization involving amino acids, controlling the pH is essential. The sample must be buffered to a pH range of 8.2 to 10.1 to ensure complete derivatization; otherwise, the reaction may be incomplete, particularly for acidic amino acids. waters.com

The general workflow for using protected intermediates involves:

Protection: A reactive functional group (e.g., an amine or a hydroxyl group) is converted into a protected form.

Transformation: Chemical modifications are performed on other parts of the molecule.

Deprotection: The protecting group is removed to restore the original functional group.

This methodology allows for the construction of complex molecular architectures that would be difficult or impossible to synthesize otherwise.

Design and Synthesis of Specific 4-Chlorophenyl Propanoic Acid Derivatives

The design and synthesis of specific derivatives of 4-chlorophenyl propanoic acid are often aimed at creating molecules with particular biological or chemical properties. Various synthetic routes have been developed to produce a range of analogues.

One common strategy involves the modification of a core intermediate. For example, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be synthesized and then serve as a starting point for a series of derivatives. rsc.orgnih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine (B178648) to form a hydrazide. rsc.orgnih.gov This hydrazide can then be converted into various N-alkyl-propanamides. nih.gov

Another approach is the direct functionalization of the propanoic acid chain. The synthesis of 2-chloro-3-(4-chlorophenyl)propionic acid is achieved through the arylation of acrylic acid with chlorobenzenediazonium chloride in the presence of a copper catalyst, yielding the product with a 63.5% optimum experimental yield. researchgate.net

More complex derivatives have also been synthesized. For instance, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, was prepared by reducing the ketone group of its precursor, fenofibric acid, using sodium borohydride. nih.gov An alternative route involved the alkaline hydrolysis of the corresponding isopropyl ester. nih.gov

The table below summarizes the synthesis of several specific 4-chlorophenyl propanoic acid derivatives.

| Derivative Name | Synthetic Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| 2-Chloro-3-(4-chlorophenyl)propionic acid | Chlorobenzenediazonium chloride and acrylic acid | Arylation (Meerwein arylation) | researchgate.net |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 4-Chlorobenzaldehyde and trimethylsilyl ketene acetal | Aldol-type reaction | rsc.org |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Saponification (hydrolysis) | nih.gov |

| N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides | 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide | Azide coupling | nih.gov |

| 2-(4-((4-Chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Fenofibric acid | Ketone reduction | nih.gov |

| 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 3-(2-Chlorophenyl)succinic anhydride and aminoacetic acid | Cyclocondensation | mdpi.com |

Chemical Reactivity and Mechanistic Transformations of 3 4 Chlorophenyl 2 Methylpropanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile site for chemical modification, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

The conversion of 3-(4-Chlorophenyl)-2-methylpropanoic acid to its corresponding esters is a common and important transformation. The most characteristic method for this conversion is the Fischer esterification. chemistrysteps.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgnumberanalytics.com The reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol is typically used, and/or the water generated during the reaction is removed. libretexts.orgbyjus.com

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution: numberanalytics.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, expelling a molecule of water. byjus.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. libretexts.org

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-(4-chlorophenyl)-2-methylpropanoate | Fischer Esterification chemistrysteps.com |

The synthesis of amides from this compound requires the activation of the carboxylic acid, as a direct reaction with an amine is generally unfavorable due to a competing acid-base reaction. fishersci.itlibretexts.org The standard approach involves converting the carboxylic acid into a more reactive derivative that can readily undergo nucleophilic attack by an amine.

Common strategies for amidation include:

Formation of Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-(4-chlorophenyl)-2-methylpropanoyl chloride. This acyl chloride then rapidly reacts with a primary or secondary amine to yield the corresponding amide. fishersci.it

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group in situ. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. fishersci.it Phosphonium salt-based reagents (e.g., PyBOP) and other activating agents generated in situ are also effective. nih.govacs.org

| Strategy | Reagents | Intermediate/Activated Species | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Highly reactive intermediate, requires two steps. fishersci.it |

| Carbodiimide Coupling | EDC, DCC | O-acylisourea | One-pot reaction, widely used in peptide synthesis. fishersci.it |

| Phosphonium Salt Coupling | PyBOP, HBTU | Acyloxyphosphonium salt | Efficient, minimizes racemization for chiral acids. nih.gov |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile reaction for simple phenylpropanoic acids like the title compound. stackexchange.com Such reactions typically require the presence of an electron-withdrawing group at the β-position (the carbon adjacent to the carboxyl group), as seen in β-keto acids, to stabilize the carbanion intermediate formed upon CO₂ loss. wikipedia.org Since this compound lacks this structural feature, its decarboxylation requires harsh conditions or specialized methods.

While simple thermal decarboxylation is not viable, several advanced methods can achieve this transformation, though they are not standard procedures:

Barton Decarboxylation: This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which can then be treated with a radical initiator and a hydrogen atom source (like tributyltin hydride) to achieve reductive decarboxylation. nih.gov

Photoredox Catalysis: Modern methods utilizing organic photoredox catalysts can mediate the decarboxylation of various carboxylic acids under mild conditions, proceeding through a single-electron oxidation of the carboxylate to form a radical that subsequently loses CO₂. nih.govorganic-chemistry.org

Reactivity of the Chlorinated Phenyl Group

The chlorobenzene (B131634) moiety is generally unreactive towards many common transformations due to the stability of the aromatic system.

Nucleophilic aromatic substitution (SₙAr) on the chlorinated phenyl ring of this compound is exceptionally difficult under standard conditions. libretexts.orglibretexts.org Aryl halides are generally resistant to nucleophilic attack because the direct displacement mechanisms (Sₙ1 and Sₙ2) are energetically unfavorable. libretexts.org

The viable pathway, an addition-elimination mechanism, requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro, -NO₂) positioned ortho or para to the leaving group (the chlorine atom). youtube.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org Since this compound lacks such activating groups, it is inert to typical SₙAr conditions (e.g., reaction with sodium hydroxide (B78521) or sodium methoxide). youtube.com Achieving substitution would necessitate extreme conditions (high temperature and pressure) or the use of transition-metal catalysts (e.g., palladium or rhodium-based catalysts) that operate via different mechanistic cycles, such as oxidative addition/reductive elimination. nih.gov

Functional Group Interconversions at the Propanoic Acid Backbone

Beyond the carboxylic acid and the phenyl ring, the propanoic acid backbone itself can be a site for chemical modification. Functional group interconversions (FGI) allow for the transformation of one functional group into another, enabling the synthesis of a wider range of derivatives. solubilityofthings.comfiveable.mesolubilityofthings.com

For this compound, potential transformations of the backbone could include:

α-Halogenation: While the Hell-Volhard-Zelinsky reaction is a classic method for α-bromination of carboxylic acids, its applicability here might be explored. The reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).

Reduction of the Carboxylic Acid: A complete reduction of the carboxylic acid group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) transforms the backbone from a propanoic acid derivative to a propanol (B110389) derivative, specifically 3-(4-chlorophenyl)-2-methylpropan-1-ol. fiveable.me This new alcohol functional group opens up further possibilities for subsequent reactions. ub.edumit.edu

Coupling Reactions and Complex Molecule Assembly

The strategic placement of two reactive functional groups, a carboxylic acid and an aryl chloride, makes this compound a versatile building block in the synthesis of more complex molecules. Both the carboxylic acid moiety and the chloro-substituted aromatic ring can participate in a variety of coupling reactions, enabling its incorporation into larger scaffolds and the construction of intricate molecular architectures.

The carboxylic acid group serves as a convenient handle for forming amide and ester linkages, which are fundamental connections in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. These coupling reactions typically involve the activation of the carboxylic acid to enhance its electrophilicity, followed by reaction with a nucleophile such as an amine or an alcohol. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. Other modern coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also facilitate these transformations under mild conditions.

While direct examples involving this compound in the literature are not extensively documented, the principles of these coupling reactions are well-established. For instance, the formation of an amide bond would proceed by activating the carboxylic acid, followed by the addition of a primary or secondary amine.

Table 1: Representative Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

|---|---|---|---|

| This compound | Primary/Secondary Amine | DCC, HOBt or HATU | N-substituted-3-(4-chlorophenyl)-2-methylpropanamide |

The aryl chloride portion of the molecule opens up another avenue for complexity generation through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond in the 4-position of the phenyl ring can be activated by a suitable catalyst, most commonly a palladium complex, to form a new carbon-carbon or carbon-heteroatom bond. This allows for the attachment of a wide variety of substituents to the aromatic ring.

Prominent among these transformations is the Suzuki-Miyaura coupling, which involves the reaction of the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency in the coupling of often less reactive aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond, which is often the rate-determining step of the catalytic cycle.

Other important palladium-catalyzed cross-coupling reactions applicable to the aryl chloride moiety include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Stille coupling (coupling with an organotin compound). These reactions provide powerful methods for the late-stage functionalization of the aromatic ring, enabling the synthesis of diverse and complex molecular structures.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd(OAc)₂, phosphine ligand, base | 3-(4-Aryl/vinylphenyl)-2-methylpropanoic acid |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base | 3-(4-Vinylphenyl)-2-methylpropanoic acid derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-(4-Alkynylphenyl)-2-methylpropanoic acid |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | 3-(4-Aminophenyl)-2-methylpropanoic acid derivative |

The dual reactivity of this compound allows for sequential coupling strategies. For example, the carboxylic acid can first be coupled to a peptide or another molecular fragment, and the resulting intermediate can then undergo a palladium-catalyzed cross-coupling reaction at the aryl chloride position. This orthogonal reactivity makes it a valuable synthon for building complex molecules with multiple points of diversity, which is a key strategy in fields such as medicinal chemistry for the generation of compound libraries for drug discovery. While specific, named complex molecules synthesized directly from this compound are not frequently highlighted in readily available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a precursor.

Pharmacological and Biological Research Perspectives on 3 4 Chlorophenyl 2 Methylpropanoic Acid and Its Analogues

Research in Pharmaceutical Development and Discovery

The utility of a chemical compound in the pharmaceutical industry is often benchmarked by its efficacy and its versatility as a building block for more complex molecules. The structural framework of 3-(4-Chlorophenyl)-2-methylpropanoic acid has proven to be a valuable starting point for the synthesis of novel therapeutic agents.

Role as Synthetic Precursors for Active Pharmaceutical Ingredients

This compound and its analogues are significant intermediates in the synthesis of a variety of pharmaceutical agents. chemimpex.com The presence of the chlorophenyl group and the carboxylic acid moiety makes these compounds versatile for creating more complex molecules with potential biological activity. chemimpex.com For instance, the related compound, 3-(4-chlorophenyl)propanoic acid, has been utilized as a key precursor in the development of inhibitors for SLACK potassium channels, which are implicated in rare epileptic disorders. nih.govresearchgate.net Similarly, 3-(4-Bromophenyl)-2-methylpropanoic acid, a close analogue, serves as an important intermediate in creating pharmaceuticals aimed at treating inflammatory diseases. chemimpex.com

The chemical structure of these propanoic acid derivatives allows for straightforward participation in common organic reactions like amide formation, which is a critical step in building larger, more complex drug candidates. chemimpex.com Research has also demonstrated the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the lipid-lowering drug fenofibrate (B1672516), highlighting the relevance of this chemical backbone in drug metabolism and the development of related therapeutic agents. nih.govresearchgate.net The synthesis of these precursors is a critical first step in the discovery pipeline for new drugs targeting a range of diseases.

Molecular Interactions with Biological Targets

Understanding how a compound interacts with biological systems at a molecular level is fundamental to pharmacology. Research into this compound analogues has unveiled interactions with several important classes of biological targets, including neurotransmitter receptors and various enzyme families.

Neurotransmitter Receptor Binding and Modulation Studies

Analogues containing the chlorophenyl moiety have been a subject of interest in neuropharmacology. Studies have shown that compounds with this structural feature can interact with key neurotransmitter systems. For example, m-Chlorophenylpiperazine (mCPP) has been shown to bind to serotonin (B10506) receptors. nih.gov Furthermore, derivatives of 3-(4-chlorophenyl)-tropane are known to target the dopamine (B1211576) transporter (DAT), a critical component in regulating dopamine levels in the brain. nih.gov The dopamine system is a major target for drugs treating conditions like Parkinson's disease and psychosis. nih.govnih.gov

Research has also extended to the GABAergic system, with studies investigating the binding properties of various ligands on γ-aminobutyric acid type A (GABA-A) receptors, which are the primary sites for inhibitory neurotransmission in the brain. nih.gov While direct binding studies on this compound are not extensively documented in the provided sources, the consistent interaction of its analogues with these critical neurotransmitter receptors underscores a promising area for future investigation.

Enzyme Inhibition and Activation Mechanisms

The interaction of small molecules with enzymes is a cornerstone of drug action. Arylpropanoic acid derivatives, the class to which this compound belongs, are known to interact with various enzymes. orientjchem.org Enzyme inhibition can occur through several mechanisms, including reversible or irreversible binding. nih.govnih.gov Mechanism-based inhibition, for instance, involves the enzymatic conversion of a drug into a reactive metabolite that then irreversibly inactivates the enzyme. nih.gov This type of inhibition is often time- and concentration-dependent and can lead to significant drug-drug interactions if the affected enzyme, such as Cytochrome P450 3A4 (CYP3A4), is responsible for metabolizing other co-administered drugs. nih.gov The specific mechanisms by which this compound might inhibit or activate particular enzymes remain a subject for detailed biochemical investigation.

Interactions with Specific Protein Families (e.g., SLACK Potassium Channels, Matrix Metalloproteinases, Dopamine Receptors, PPARs)

Research has pinpointed several specific protein families that interact with analogues of this compound.

SLACK Potassium Channels: There is significant evidence linking derivatives of this compound to the modulation of SLACK (KCNT1) potassium channels. nih.govresearchgate.net These channels are crucial for regulating neuronal excitability, and gain-of-function mutations are associated with severe forms of epilepsy. nih.govresearchgate.netnih.gov Studies have described the synthesis of potent SLACK channel inhibitors by coupling 3-(4-chlorophenyl)propanoic acid with other chemical moieties. nih.govresearchgate.net The development of such inhibitors represents a targeted therapeutic strategy for certain genetic epilepsies. researchgate.net

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in both normal physiological processes and diseases like arthritis and cancer. nih.govnih.gov The development of MMP inhibitors has been a focus of research, often targeting the zinc-dependent active site of these enzymes. nih.gov While direct inhibition by this compound is not specified, the structural features of known MMP inhibitors often include moieties that could be mimicked by or derived from this compound. researchgate.net

Dopamine Receptors: As mentioned previously, the chlorophenyl group is present in molecules investigated for their effects on the dopamine system. nih.govnih.gov This includes not only the dopamine transporter (DAT) but also dopamine receptors themselves. nih.govnih.gov For example, certain phenanthrene-type alkaloids have shown high selectivity for D2 dopamine receptors, suggesting that this receptor class is a viable target for compounds containing related structural motifs. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. mdpi.comnih.gov They are the molecular targets for the fibrate class of drugs used to treat dyslipidemia. nih.gov Fenofibrate, a well-known PPARα agonist, is structurally related to the subject compound. Its active metabolite is fenofibric acid, and further metabolism can lead to compounds like 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. nih.govresearchgate.net This direct metabolic link provides a strong rationale for investigating this compound and its derivatives as potential modulators of PPAR activity, with implications for metabolic diseases. nih.govmdpi.com

| Protein Family | Specific Target | Interaction/Activity of Analogue | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Potassium Channels | SLACK (KCNT1) | Inhibition by precursors like 3-(4-chlorophenyl)propanoic acid. | Epilepsy | nih.govresearchgate.net |

| Neurotransmitter Transporters | Dopamine Transporter (DAT) | Binding by 3-(4-chlorophenyl)-tropane derivatives. | Neurological/Psychiatric Disorders | nih.gov |

| Neurotransmitter Receptors | Serotonin Receptors, D2 Dopamine Receptors | Binding and modulation by chlorophenyl-containing compounds. | Neurological/Psychiatric Disorders | nih.govnih.gov |

| Nuclear Receptors | PPARα | Activation by structurally related fibrates (e.g., Fenofibrate). | Dyslipidemia, Metabolic Syndrome | nih.govnih.gov |

| Enzymes | Matrix Metalloproteinases (MMPs) | Potential for inhibition based on structural similarities to known inhibitors. | Inflammation, Cancer | nih.govresearchgate.net |

Investigation of In Vitro and In Vivo Biological Activities

Preclinical studies using cell cultures (in vitro) and animal models (in vivo) are essential for characterizing the biological effects of new chemical entities. Research on compounds structurally related to this compound has revealed a spectrum of biological activities.

In vitro studies on 4-chlorocinnamanilides, which are derived from a related cinnamic acid structure, have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further studies on other aryl propionic acid derivatives have shown promising anticancer and antioxidant properties. nih.gov For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were found to reduce the viability and suppress the migration of lung cancer cells (in vitro). nih.gov

In vivo studies have also yielded significant findings. A series of aryl propionic acid derivatives have been screened for analgesic and anti-inflammatory activities in animal models. orientjchem.org In another study, derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione, which contain the key chlorophenyl group, were evaluated in mouse models of epilepsy. mdpi.com One of the most active compounds showed potent anticonvulsant effects in the maximal electroshock (MES) and 6 Hz seizure tests, with a better protective index than the reference drug, valproic acid. mdpi.com This anticonvulsant activity was proposed to be mediated through interaction with voltage-gated sodium and calcium channels. mdpi.com

| Biological Activity | Compound Class/Analogue | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | 4-Chlorocinnamanilides | In vitro (bacterial cultures) | Activity against S. aureus and MRSA. | nih.gov |

| Anticancer | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | In vitro (A549 lung cancer cells) | Reduced cell viability and migration. | nih.gov |

| Anticonvulsant | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | In vivo (mouse seizure models) | Potent activity in MES and 6 Hz tests. | mdpi.com |

| Antinociceptive (Analgesic) | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | In vivo (mouse formalin test) | Demonstrated pain-relieving effects. | mdpi.com |

| Anti-inflammatory | Aryl propionic acid amides | In vivo (carrageenan-induced paw edema) | Mild to moderate anti-inflammatory effects. | orientjchem.org |

Studies in Neurological Disorders Research

Analogues of this compound have been a subject of interest in the search for treatments for neurodegenerative diseases. Research has focused on their potential to mitigate disease progression through various mechanisms.

A notable analogue, para-chlorophenylalanine (PCPA), is known to be a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. wikipedia.orgnih.govnih.gov This action leads to a significant depletion of serotonin in the brain, making PCPA a valuable tool in scientific research to investigate the effects of serotonin depletion on various neurological and behavioral functions. wikipedia.orgnih.gov Studies have examined its effects on memory reconsolidation and other neurological processes. nih.gov Another study using mouse neuroblastoma cells found that p-chlorophenylalanine inhibited cell growth and was toxic to these cells. nih.gov

In the context of Parkinson's disease, a complex derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated neuroprotective properties. wikipedia.org In a mouse model of Parkinson's, prophylactic treatment with CDMPO protected dopaminergic neurons and led to improved behavioral outcomes. wikipedia.org The compound was found to decrease pro-inflammatory molecules by targeting NF-κB and p38 mitogen-activated protein kinase signaling pathways, suggesting its potential as a neuroprotective agent for conditions involving microglia-mediated neuroinflammation. wikipedia.org

Research into other related phenylpropanoic acid derivatives has shown potential in addressing aspects of Alzheimer's disease. For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides in vitro, a key pathological hallmark of Alzheimer's. researchgate.net

Roles in Amino Acid Metabolism Research

The influence of these compounds extends to the fundamental processes of amino acid metabolism. The analogue p-chlorophenylalanine (PCPA), in addition to its effects on serotonin synthesis, directly impacts the transport of other amino acids. nih.gov

Research on mouse neuroblastoma cells demonstrated that PCPA inhibits the initial cellular uptake of several large neutral amino acids. nih.gov However, it did not compete with phenylalanine or tyrosine for the aminoacylation of tRNA, indicating that it is not incorporated into newly synthesized proteins in place of these amino acids. nih.gov This specific inhibition of amino acid transport provides a mechanism to study the metabolic consequences of altered amino acid availability in neuronal cells. The study noted that this interference with amino acid pools might be responsible for the observed cytotoxicity of the analogue. nih.gov

The broader field of amino acid metabolism is critical in numerous health and disease states, including diabetes, cancer, and various metabolic disorders. nih.govsigmaaldrich.com Amino acids like branched-chain amino acids (BCAAs) and aromatic amino acids are not only building blocks for proteins but also act as signaling molecules that regulate key metabolic pathways, such as the mTOR pathway. nih.gov Understanding how compounds like PCPA perturb amino acid transport and metabolism is crucial for elucidating these complex regulatory networks.

Evaluation of Antioxidant Properties in Derivatives

Derivatives of phenylpropanoic acid have been synthesized and evaluated for their potential to combat oxidative stress, a key factor in many diseases. science.govtocris.com The antioxidant capacity of these compounds is often attributed to the presence of specific functional groups, such as phenolic hydroxyls, which can neutralize free radicals. uni.lumdpi.com

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their antioxidant capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. tocris.comuni.lu Within this series, certain compounds displayed significant antioxidant activity. tocris.com For example, one of the most promising candidates, a derivative containing a heterocyclic substituent, exhibited potent antioxidant properties in the DPPH assay. tocris.comuni.lu

In another study, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized. science.gov Several of these compounds demonstrated antioxidant activity that surpassed that of the well-known antioxidant, ascorbic acid. science.gov Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid in the DPPH assay. science.gov

The method for evaluating antioxidant activity often involves assays like the DPPH or ABTS (2,2'-azinobis-(3-ethylbenzthiazolin-6-sulfonic acid)) tests, which measure the ability of a compound to scavenge stable free radicals. mdpi.com A lower IC50 value in these tests indicates a higher radical-scavenging ability. mdpi.com

Table 1: Antioxidant Activity of Selected Phenylpropanoic Acid Derivatives

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH | Compound 20 showed potent antioxidant properties. | tocris.comuni.lu |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times more active than ascorbic acid. | science.gov |

| 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | DPPH | ~1.4 times more active than ascorbic acid. | science.gov |

Assessment of Antibacterial Effects in Derivatives

Research has uncovered significant antibacterial properties in chlorinated derivatives of 3-phenylpropanoic acid and its analogues, highlighting their potential as scaffolds for new antimicrobial agents.

Studies on natural products have led to the isolation of chlorinated 3-phenylpropanoic acid derivatives from the marine actinomycete Streptomyces coelicolor. nih.govyoutube.com Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid demonstrated significant and selective activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. nih.govyoutube.com

Synthetic derivatives have also shown promising results. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited broad-spectrum antimicrobial activity. nih.gov Notably, hydrazones containing heterocyclic substituents were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens. nih.gov These compounds also showed substantial activity against the emerging multidrug-resistant fungus Candida auris. nih.gov In a separate study, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed moderate antibacterial activity against Gram-positive bacterial strains. nih.gov

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Selected Phenylpropanoic Acid Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli | 32-64 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | S. aureus | 32-64 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide derivative (Compound 6) | P. aeruginosa AR-1114 | 32 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide derivative (Compound 6) | A. baumannii AR-0273 | 32 | nih.gov |

| Hydrazone derivatives (Compounds 14-16) | Methicillin-resistant S. aureus (MRSA) | 1-8 | nih.gov |

| Hydrazone derivatives (Compounds 14-16) | Vancomycin-resistant E. faecalis | 0.5-2 | nih.gov |

Research in Cholesterol and Lipid Metabolism Regulation

The regulation of cholesterol and lipid metabolism is a complex process crucial for cellular homeostasis, involving key transcription factors like sterol regulatory element-binding proteins (SREBPs) and enzymes such as HMG-CoA reductase (HMGCR). nih.gov While direct studies on this compound in this area are not prominent in the reviewed literature, research into structurally related compounds and broader classes of inhibitors provides perspective.

The synthesis of cholesterol is a multi-step pathway where the enzyme HMGCR plays a rate-limiting role, making it a primary target for cholesterol-lowering drugs. nih.gov The activity of HMGCR is tightly controlled by a feedback system mediated by sterol levels. When cholesterol levels are low, the SREBP-2 transcription factor activates genes involved in cholesterol synthesis and uptake. nih.gov

Computational and Theoretical Chemistry Applications for 3 4 Chlorophenyl 2 Methylpropanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-(4-Chlorophenyl)-2-methylpropanoic acid is fundamental to understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, including the bond connecting the phenyl ring to the propanoic acid chain and the bonds within the acid chain itself. This flexibility means the molecule can exist in various spatial arrangements, known as conformations.

| Torsional Angle (Dihedral) | Description | Expected Influence on Conformation |

|---|---|---|

| C(aromatic)-C(aromatic)-C(β)-C(α) | Rotation of the chlorophenyl ring relative to the alkyl chain. | Determines the spatial positioning of the bulky aromatic ring. |

| C(aromatic)-C(β)-C(α)-C(carboxyl) | Rotation around the Cα-Cβ bond of the propanoic acid chain. | Influences the overall backbone shape and steric hindrance. |

| C(β)-C(α)-C(carboxyl)=O | Rotation of the carboxylic acid group. | Affects hydrogen bonding potential and interactions with polar solvents or binding sites. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. DFT methods are widely used to investigate the geometry, energy, and properties of compounds like this compound. materialsciencejournal.orgnih.gov By solving approximations of the Schrödinger equation, DFT can optimize the molecular geometry to find its most stable structure and calculate a wide range of electronic properties. aps.org

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results that correlate well with experimental data. materialsciencejournal.orgnih.gov These calculations form the basis for more advanced predictions regarding the molecule's reactivity and spectroscopic signatures.

DFT is instrumental in elucidating the electronic properties that govern the chemical reactivity of this compound. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. materialsciencejournal.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. materialsciencejournal.org For this compound, red regions (negative potential) would be expected around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Blue regions (positive potential) would be found near the acidic hydrogen atom, highlighting its role as an electron-deficient site.

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charge on each atom, offering further insight into the molecule's charge distribution and polar nature. materialsciencejournal.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical stability and resistance to electronic excitation. materialsciencejournal.org |

| Dipole Moment | ~ 2.5 - 3.0 Debye | Quantifies the overall polarity of the molecule. materialsciencejournal.org |

Quantum chemical calculations are highly effective at simulating various types of molecular spectra. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to predict the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of this compound. materialsciencejournal.orgresearchgate.net

Vibrational Spectra (IR/Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes, such as the C=O stretch of the carboxylic acid, the C-Cl stretch of the chlorophenyl group, and various C-H bending and stretching modes. These simulated spectra are invaluable for interpreting and assigning peaks in experimental data. materialsciencejournal.org

NMR Spectra: Calculations can predict the chemical shifts (¹H and ¹³C) for each unique nucleus in the molecule. researchgate.net Comparing these predicted shifts with experimental results helps to confirm the molecular structure and assign specific resonances.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While molecular modeling identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, resulting in a trajectory that shows how the molecule flexes, vibrates, and changes conformation. nih.gov

For this compound, MD simulations can be used to:

Explore its conformational landscape in different environments, such as in a vacuum, in water, or interacting with a biological membrane. mdpi.com

Analyze the stability of specific conformers by monitoring parameters like the Root Mean Square Deviation (RMSD) over the course of the simulation. nih.gov

Study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules.

These simulations offer a deeper understanding of the molecule's flexibility and how it might adapt its shape upon binding to a biological target. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In drug discovery, it is critical to assess a molecule's ADME properties early in the development process. elsevierpure.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these properties based on the molecule's structure. researchgate.net These models are built from large datasets of experimental results and use molecular descriptors to forecast a compound's pharmacokinetic profile. nih.gov

For this compound, key ADME properties can be predicted:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.

Distribution: Predictions include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to clearance from the body are estimated.

Additionally, physicochemical properties that influence ADME, such as the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA), are calculated. Rules like Lipinski's Rule of Five are used as a preliminary screen for drug-likeness. volkamerlab.org

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 198.64 g/mol | Satisfies Lipinski's Rule (< 500 Da). volkamerlab.org |

| XlogP3 | 3.2 | Measures lipophilicity; satisfies Lipinski's Rule (< 5). uni.lu |

| Hydrogen Bond Donors | 1 | Satisfies Lipinski's Rule (≤ 5). volkamerlab.org |

| Hydrogen Bond Acceptors | 2 | Satisfies Lipinski's Rule (≤ 10). volkamerlab.org |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts transport properties and bioavailability. |

| Predicted Collision Cross Section ([M-H]⁻) | 141.6 Ų | Relates to ion mobility and transport in mass spectrometry. uni.lu |

Thermodynamic Properties Analysis

Computational chemistry can be used to calculate key thermodynamic properties of this compound, providing insight into its stability and energy under various conditions. nist.gov Using statistical mechanics principles combined with energies obtained from quantum calculations, properties such as enthalpy, entropy, and Gibbs free energy can be determined. rsc.org

Key thermodynamic parameters include:

Standard Enthalpy of Formation (ΔH°f): The energy change when the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔG°f): Indicates the spontaneity of the compound's formation.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance.

These calculations are essential for understanding the energetics of chemical reactions involving the compound and for predicting its behavior at different temperatures and pressures.

Structure Activity Relationship Sar Studies and Rational Design with 3 4 Chlorophenyl 2 Methylpropanoic Acid Scaffolds

Impact of Substituent Modifications on Biological Efficacy

The biological profile of compounds derived from the 3-(4-chlorophenyl)-2-methylpropanoic acid scaffold is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical alterations can significantly modulate potency and efficacy, or even switch a compound from an agonist to an antagonist.

Research into Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators provides a clear example of these principles. PPARs are nuclear receptors crucial for regulating lipid and glucose metabolism, making them attractive targets for treating metabolic diseases. nih.gov For instance, in a series of PPARγ ligands, modifications to the distal benzene (B151609) ring of a related scaffold had profound effects on activity. The introduction of a substituent at the 2-position of the phenyl ring was generally found to decrease or eliminate agonist activity. mdpi.com A 2-methyl derivative showed no agonist function, while 3-methyl and 4-methyl analogues retained only minimal efficacy. mdpi.com In contrast, substituting with a halogen at the 2-position, such as with chlorine or bromine, converted the molecule into a full antagonist, capable of completely blocking PPARγ activation. mdpi.com A 3-chlorophenyl derivative, however, did not exhibit this same antagonist profile, highlighting the critical importance of substituent placement. mdpi.com

General SAR principles indicate that the presence and position of electron-donating or electron-withdrawing groups are critical for activity. nih.govmdpi.com For example, in some molecular frameworks, electron-donating groups like methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3) in the para-position of the phenyl rings enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, in other series, electron-withdrawing groups have been shown to be favorable for certain biological actions. mdpi.com Modifications are not limited to the aromatic ring; substitutions on the propionic acid chain itself can also significantly impact pharmacokinetic properties, such as metabolic stability and half-life. researchgate.net

| Substituent Position | Substituent Group | Observed Biological Effect |

|---|---|---|

| 2-position | -CH₃ (Methyl) | Agonist activity lost |

| 3-position | -CH₃ (Methyl) | Very low agonist efficacy |

| 4-position | -CH₃ (Methyl) | Very low agonist efficacy |

| 2-position | -Cl (Chloro) | Full antagonist activity |

| 2-position | -Br (Bromo) | Full antagonist activity |

| 3-position | -Cl (Chloro) | Did not exhibit the same antagonist profile as the 2-chloro derivative |

Stereoisomeric Influences on Pharmacological Activity

Chirality plays a pivotal role in the pharmacological activity of drugs, as biological systems like enzymes and receptors are themselves chiral. youtube.com Molecules that are mirror images of each other, known as enantiomers, can have vastly different interactions with these biological targets, leading to differences in efficacy, metabolism, and potential toxicity. youtube.combiomedgrid.comresearchgate.net The 2-methylpropanoic acid portion of the scaffold contains a chiral center at the C2 position, meaning it can exist as two distinct enantiomers (R and S).

The differential activity of stereoisomers is well-documented for this class of compounds. For example, in studies of the closely related compound 3-(p-chlorophenyl)-4-aminobutanoic acid (Baclofen), the racemic mixture was resolved into its individual enantiomers to assess their pharmacological activity. The results were striking: the R(+) enantiomer was found to be 4.2 to 9.2 times more effective than the S(-) enantiomer and 1.4 to 1.9 times more effective than the racemate. nih.gov This demonstrates that one enantiomer is primarily responsible for the desired therapeutic effect, while the other is significantly less active. nih.gov

This phenomenon occurs because one enantiomer may fit perfectly into the binding site of a receptor to produce a therapeutic effect, while the other may fit poorly or not at all. youtube.com This stereoselectivity extends to pharmacokinetics, where absorption, distribution, metabolism, and excretion can also differ between enantiomers. youtube.comresearchgate.net Therefore, isolating the more potent enantiomer (the eutomer) is a critical strategy in drug development to maximize therapeutic benefit and minimize potential off-target effects associated with the less active enantiomer (the distomer). researchgate.net

Design Principles for Optimized Lead Compounds

The rational design of more effective therapeutic agents from the this compound scaffold relies on integrating the lessons learned from SAR and stereochemical studies. The goal is to create lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govmdpi.com

Key design principles include:

Stereochemical Purity: Given the significant differences in activity between enantiomers, the synthesis of single-enantiomer drugs is paramount. nih.gov Isolating the eutomer, or the more active stereoisomer, can lead to a more potent drug with a better therapeutic index. researchgate.net

Strategic Aromatic Substitution: The phenyl ring is a prime location for modification to fine-tune biological activity. SAR studies indicate that both the type of substituent (e.g., electron-donating vs. electron-withdrawing) and its position are critical. mdpi.comnih.gov For instance, to achieve PPARγ antagonism, a chloro or bromo group at the 2-position of an analogous phenyl ring is effective, whereas this position should be avoided if agonism is the goal. mdpi.com

Modification for Pharmacokinetics: The propionic acid chain can be modified to improve drug-like properties. For example, introducing substitutions to block metabolic oxidation at the benzylic position has been shown to enhance the in-vivo half-life of 3-arylpropionic acids. researchgate.net

Scaffold Rigidity and Conformation: Introducing structural elements that reduce the number of rotatable bonds can lock the molecule into a more active conformation, thereby enhancing its binding affinity and activity. mdpi.com This can be achieved by incorporating cyclic structures or other rigid linkers.

By applying these principles, medicinal chemists can systematically optimize the scaffold to develop drug candidates with superior efficacy and a lower propensity for adverse effects. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for accelerating drug discovery by providing deep insights into the relationship between molecular structure and biological activity. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are particularly valuable for understanding and predicting the activity of new derivatives. researchgate.net

Among the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These approaches work by:

Aligning a series of molecules with known biological activities based on a common structural scaffold.

Placing the aligned molecules in a 3D grid and calculating the steric (shape) and electrostatic (charge) fields around them.

Correlating variations in these fields with the observed variations in biological activity to build a predictive statistical model.

The output of these analyses is often visualized as 3D contour maps. mdpi.com These maps highlight specific regions around the molecule where certain properties are predicted to enhance or diminish biological activity. For example, a CoMFA map might show a green-colored region, indicating that adding a bulky group at that location would be sterically favorable and likely increase potency. Conversely, a yellow region would suggest that bulky groups are disfavored. mdpi.com Similarly, blue and red contours indicate areas where positive or negative electrostatic charges, respectively, would be beneficial for activity. mdpi.com

These computational models serve as a powerful guide for rational drug design. nih.govresearchgate.net They allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources compared to traditional trial-and-error synthesis and screening. researchgate.net By simulating how a designed molecule will fit into the model, its potential activity can be predicted before it is ever synthesized in a lab. mdpi.com

Emerging Research Avenues and Future Outlook for 3 4 Chlorophenyl 2 Methylpropanoic Acid

Innovations in Synthetic Methodologies and Green Chemistry

The chemical synthesis of propanoic acid derivatives is undergoing a significant transformation, driven by the principles of green chemistry. unife.itejcmpr.com This paradigm shift emphasizes the development of environmentally benign processes that are both efficient and sustainable. mdpi.com Future research on the synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic acid is poised to incorporate these innovations.

Key areas of development include:

Greener Solvents and Catalysts: Traditional organic synthesis often relies on hazardous solvents and heavy metal catalysts. The future of synthesis for this compound lies in the adoption of greener alternatives like ionic liquids, supercritical fluids (e.g., CO2), and water-based reaction media. mdpi.comdigitallibrary.co.in For instance, palladium-catalyzed cross-coupling reactions, which are instrumental in creating C-C bonds in related structures, are being re-engineered to work in aqueous systems or with recyclable catalysts. chemicalbook.com

Energy-Efficient Reaction Conditions: The use of microwave and ultrasonic irradiation is becoming more prevalent as a means to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Atom Economy and Waste Reduction: Synthetic strategies are increasingly designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. Methodologies like one-pot reactions and tandem catalysis, where multiple transformations occur in a single reaction vessel, are crucial for minimizing waste and simplifying purification processes. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. Exploring enzymatic routes for the synthesis or resolution of chiral centers in this compound represents a significant frontier.

These green approaches are not merely environmental aspirations; they are critical for developing cost-effective and scalable manufacturing processes for pharmacologically relevant molecules. google.com

Expansion of Biological Target Exploration and Polypharmacology

Initial research into derivatives of chlorophenyl alkanoic acids has revealed a diverse range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery. The concept of polypharmacology—designing single molecules to interact with multiple biological targets—is a guiding principle in this exploration.

Derivatives of structurally similar compounds have shown potential as:

Anticancer Agents: Various propanoic acid derivatives have been investigated for their antiproliferative effects against cancer cell lines. mdpi.comnih.govmdpi.com Research has shown that modifications to the core structure can lead to compounds that target specific pathways in cancer cells, such as histone deacetylases (HDACs) or receptor tyrosine kinases. nih.govmdpi.comrsc.org

Enzyme Inhibitors: Beyond cancer, these compounds are being explored as inhibitors for other critical enzymes. For example, related heterocyclic structures have been designed to inhibit acetylcholinesterase or urease, which are implicated in neurodegenerative diseases and bacterial infections, respectively. scielo.br

Receptor Modulators: The propanoic acid moiety is present in molecules that act as antagonists for receptors like the prostaglandin (B15479496) E receptor EP3 subtype, which is involved in various physiological processes. nih.gov

Future research will likely involve systematic screening of this compound derivatives against a wide array of biological targets. This expansion beyond single-target interactions into a multi-target approach could yield novel therapeutics for complex diseases like cancer, inflammatory disorders, and infectious diseases. mdpi.commdpi.com

Advanced Analytical Techniques for Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust analytical methods are essential for its detection and quantification in complex biological samples such as blood, plasma, and tissue. iaea.orgchromatographyonline.com Recent years have seen the development of highly sensitive and specific techniques that are well-suited for this purpose. nih.gov

Key analytical technologies and their applications are summarized in the table below.

| Analytical Technique | Principle & Application | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity for quantifying the parent compound and its metabolites in biological fluids. It is the gold standard for bioanalytical studies. | nih.govmdpi.com |

| Chiral Chromatography | Essential for separating and quantifying the individual enantiomers of the compound, as they may have different biological activities and metabolic fates. Techniques include HPLC with chiral stationary phases (CSPs) and countercurrent chromatography. | nih.govuni-regensburg.de |

| Capillary Electrophoresis (CE) | An alternative to HPLC for chiral separations, often using cyclodextrins as chiral selectors. It offers high efficiency and low sample consumption. | jiangnan.edu.cn |

| Microextraction Techniques | Miniaturized sample preparation methods like Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME), and Dispersive Liquid-Liquid Microextraction (DLLME) reduce solvent use and can be automated for high-throughput analysis. | chromatographyonline.comnih.gov |

These advanced methods are crucial for determining how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is fundamental information for any potential therapeutic agent. The ability to perform chiral separations is particularly important, as the biological activity often resides in a single enantiomer. nih.gov

Synergistic Integration of Experimental and Computational Research

The integration of computational modeling with experimental lab work is accelerating the pace of research and development. This synergistic approach allows for a more rational and targeted design of new molecules and a deeper understanding of their properties. rsc.org

For this compound, this integration manifests in several ways:

Molecular Docking: Computational docking studies can predict how the molecule and its derivatives bind to the active sites of biological targets like enzymes and receptors. This helps prioritize which compounds to synthesize and test, saving time and resources. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of new, unsynthesized derivatives.

ADME Prediction: Computational tools can forecast the pharmacokinetic properties of a molecule, such as its solubility, permeability, and metabolic stability, guiding the design of compounds with better drug-like characteristics. nih.gov

Reaction Modeling: Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can elucidate reaction mechanisms and predict the photophysical or electronic properties of molecules, providing insights that are difficult to obtain through experiments alone. rsc.orgmdpi.com

By combining the predictive power of computational chemistry with the empirical validation of experimental synthesis and testing, researchers can navigate the vast chemical space more efficiently to optimize the therapeutic potential of the this compound scaffold.

Role in Interdisciplinary Scientific Endeavors

The versatility of the this compound structure makes it a valuable building block in various scientific fields beyond its immediate pharmacological applications. Its potential extends into materials science and chemical biology.

Materials Science: The functional groups on the molecule (carboxylic acid, phenyl ring) can be modified to create new polymers or functional materials. For instance, derivatives of similar heterocyclic compounds have been used as ligands for designing metal complex nanocatalysts or as components in flame retardants. mdpi.com

Chemical Biology: The compound can be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes. These probes can be used to study biological pathways, identify new protein targets (target deconvolution), and visualize the compound's distribution within cells.

Medicinal Chemistry Scaffold: As a "privileged structure," the core scaffold can be systematically decorated with different chemical groups to generate large libraries of compounds for high-throughput screening against a multitude of diseases. mdpi.commdpi.com The synthesis of derivatives has already led to the discovery of potential anticonvulsant and antinociceptive agents. mdpi.com

The future of this compound is not confined to a single discipline. Its utility as a versatile chemical entity will likely drive collaborations between chemists, biologists, and material scientists, leading to novel applications and discoveries.

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 4-chlorophenyl precursors followed by hydrolysis. For example, a two-step process may include:

Esterification : Reacting 4-chlorophenylacetic acid derivatives with isopropyl halides in the presence of a base (e.g., KCO) in DMF at 80–100°C.

Hydrolysis : Treating the intermediate ester with NaOH or LiOH in aqueous ethanol to yield the carboxylic acid.